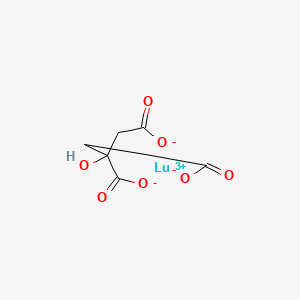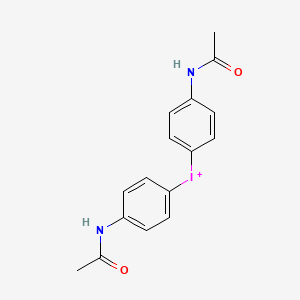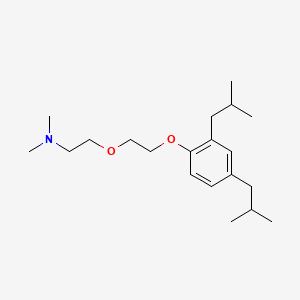
Diisobutylphenoxyethoxyethyldimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisobutylphenoxyethoxyethyldimethylamine is a complex organic compound with a unique structure that combines phenoxy, ethoxy, and dimethylamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diisobutylphenoxyethoxyethyldimethylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diisobutylphenol with ethylene oxide to form diisobutylphenoxyethanol. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the potential hazards associated with handling reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
Diisobutylphenoxyethoxyethyldimethylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Lithium aluminum hydride is often used in anhydrous conditions to prevent unwanted side reactions.
Substitution: Nucleophiles such as halides or amines can be used, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyethoxyethyldimethylamine derivatives, while reduction could produce simpler amine compounds.
Applications De Recherche Scientifique
Diisobutylphenoxyethoxyethyldimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of diisobutylphenoxyethoxyethyldimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and ethoxy groups may facilitate binding to hydrophobic pockets, while the dimethylamine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisobutylphenol: Shares the phenol group but lacks the ethoxy and dimethylamine groups.
Phenoxyethanol: Contains the phenoxy and ethoxy groups but lacks the dimethylamine group.
Dimethylamine: Contains the amine group but lacks the phenoxy and ethoxy groups.
Uniqueness
Diisobutylphenoxyethoxyethyldimethylamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
66027-99-4 |
|---|---|
Formule moléculaire |
C20H35NO2 |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
2-[2-[2,4-bis(2-methylpropyl)phenoxy]ethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C20H35NO2/c1-16(2)13-18-7-8-20(19(15-18)14-17(3)4)23-12-11-22-10-9-21(5)6/h7-8,15-17H,9-14H2,1-6H3 |
Clé InChI |
GWMJRNLPIQUVPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC(=C(C=C1)OCCOCCN(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)

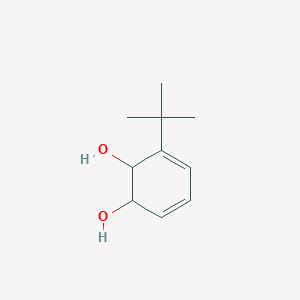
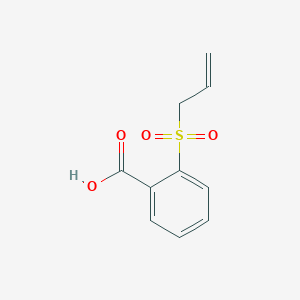
![2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14482929.png)

